N-(4-methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(4-Methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a benzofuropyrimidinone core fused with a benzofuran moiety. The molecule includes a thioacetamide group (-S-CH2-CONH-) at position 2 of the pyrimidinone ring, substituted with an o-tolyl group (ortho-methylphenyl) at position 3 and a 4-methoxyphenyl group on the acetamide nitrogen.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[3-(2-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4S/c1-16-7-3-5-9-20(16)29-25(31)24-23(19-8-4-6-10-21(19)33-24)28-26(29)34-15-22(30)27-17-11-13-18(32-2)14-12-17/h3-14H,15H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJGLCFRYHLKHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its structural characteristics, synthesis methods, and relevant research findings.
Structural Characteristics
The compound features several notable structural components:
- Benzofuro[3,2-d]pyrimidine core : This heterocyclic structure is known for various biological activities.
- Thioether linkage : This functional group may influence the compound's reactivity and interaction with biological targets.
- Acetamide functional group : Commonly associated with pharmacological properties.
The molecular formula is , with a molecular weight of approximately 471.53 g/mol .
Synthesis Methods
The synthesis of this compound can be achieved through various methodologies, including:
- Condensation Reactions : Utilizing appropriate precursors to form the thioether linkage.
- Cyclization Techniques : To construct the benzofuro-pyrimidine core.
These methods can be optimized based on desired yields and purity levels.
Antimicrobial Properties
Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial activity. For instance, related compounds have demonstrated effectiveness against various bacterial strains and fungi .
Anticancer Activity
Research indicates that the benzofuro-pyrimidine core may contribute to anticancer properties. Studies have shown that derivatives of this structure can inhibit cell proliferation in cancer cell lines . The mechanism may involve the induction of apoptosis and inhibition of cell cycle progression.
Neuroprotective Effects
Compounds with similar methoxy and acetamide substitutions have been reported to possess neuroprotective effects. They may interact with neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from damage .
Interaction Studies
Understanding the interactions between this compound and biological molecules is crucial for elucidating its mechanisms of action. Studies involving human serum albumin (HSA) suggest that binding interactions could modulate pharmacokinetic properties .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Oxo-3-(4-methoxyphenyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-thiol | Thienopyrimidine core | Exhibits strong antimicrobial activity |
| N-(3-Methylphenyl)-2-(4-methoxyphenyl)acetamide | Acetamide with methoxy substitution | Known for neuroprotective effects |
| 5-(4-Methoxyphenyl)-4H-[1,2,4]triazole-3-thiol | Triazole ring system | Potential use in anti-inflammatory drugs |
This table illustrates the uniqueness of this compound in medicinal chemistry .
Study on Anticancer Activity
A recent study investigated the anticancer effects of a related compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM after 48 hours of treatment. The study concluded that the compound induced apoptosis through caspase activation pathways .
Neuroprotective Mechanism Investigation
Another study focused on the neuroprotective effects of compounds containing similar methoxy groups. Results demonstrated that these compounds reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. The protective effect was attributed to the modulation of antioxidant enzyme activities .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The target compound shares structural motifs with several classes of heterocyclic derivatives, particularly quinazolinones, thienopyrimidinones, and pyridothienopyrimidinones. Below is a detailed comparison based on substituent variations, core heterocycles, and synthetic approaches.
Core Heterocycle Variations
Benzofuropyrimidinone vs. Quinazolinone
The benzofuropyrimidinone core in the target compound differs from quinazolinone analogs (e.g., compounds in , and 7) by replacing the benzene ring with a fused benzofuran system. Quinazolinone derivatives, such as those in , exhibit antimicrobial activity linked to sulfamoylphenyl substituents , suggesting that core rigidity and substituent positioning are critical for bioactivity.
Thienopyrimidinone Derivatives
describes 2-((3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide, which replaces the benzofuran ring with a thiophene moiety. The thienopyrimidinone core introduces enhanced lipophilicity compared to the target compound, as reflected in its predicted density (1.35 g/cm³) and pKa (12.77) . Such differences could impact solubility and membrane permeability.
Substituent Effects
Position 3 Substituents
- Target Compound: o-Tolyl (ortho-methylphenyl) group.
- Quinazolinone Analogs: Phenyl (): Simpler structure with lower steric demand . 4-Sulfamoylphenyl (): Polar sulfonamide group enhances solubility and antimicrobial activity . p-Tolyl (): Para-methyl group improves crystallinity, as seen in the high melting point (315.5°C for compound 8 in ) .
Acetamide Nitrogen Substituents
- Target Compound: 4-Methoxyphenyl.
- Analogous Groups :
- Phenyl (, compound 5): Lower polarity, with a melting point of 269.0°C .
- 2-/3-/4-Tolyl (, compounds 6–8): Methyl substituents in different positions modulate melting points (251.5–315.5°C) and crystallinity .
- 3-Methoxyphenyl (): Similar to the target’s methoxy group but at the meta position, which may alter electronic interactions .
Comparative Data Table
Key Observations
Core Heterocycles: Benzofuropyrimidinones may offer unique pharmacokinetic profiles compared to quinazolinones or thienopyrimidinones due to fused oxygen-containing rings.
Substituent Impact :
- Polar groups (e.g., sulfamoyl in ) enhance solubility but may reduce membrane permeability.
- Methoxy and methyl groups (e.g., o-tolyl, 4-methoxyphenyl) balance lipophilicity and steric effects.
Synthetic Feasibility : Thiocarbonyl-bis-thioglycolic acid is a versatile reagent for thioacetamide formation, enabling scalable synthesis of analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
